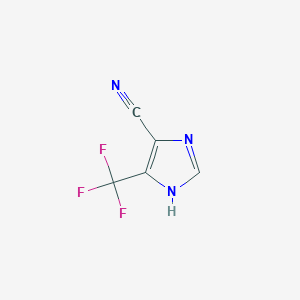

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Copper Catalysts: For cycloaddition reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile has several scientific research applications:

Pharmaceuticals: The compound is used as a building block in the synthesis of various pharmaceutical agents due to its unique chemical properties.

Agrochemicals: It is utilized in the development of new agrochemical products, including pesticides and herbicides.

Materials Science: The compound is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets. The imidazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(trifluoromethyl)phenol

- 4-(trifluoromethyl)aniline

- α-(trifluoromethyl)styrene derivatives

Uniqueness

4-(trifluoromethyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the trifluoromethyl group and the carbonitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, such as high thermal stability and resistance to metabolic degradation, making it valuable for various applications .

Biological Activity

4-(Trifluoromethyl)-1H-imidazole-5-carbonitrile (TFMCI) is a heterocyclic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

TFMCI is characterized by a molecular formula of C₄H₃F₃N₂ and a molecular weight of 136.08 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity. Various synthesis methods have been explored to optimize yield and efficiency, including the reaction of trifluoroacetonitrile with formamide.

Antimicrobial Properties

TFMCI exhibits significant antimicrobial activity, making it a candidate for development in pharmaceutical applications. Studies have shown that imidazole derivatives, including TFMCI, can effectively inhibit the growth of various bacterial strains. For instance, a study reported that TFMCI demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism through which TFMCI exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that TFMCI can inhibit key enzymes involved in microbial metabolism, leading to cell death. The trifluoromethyl group plays a critical role in enhancing binding affinity to these targets due to increased lipophilicity .

Case Studies

- Antimicrobial Efficacy : In a controlled study, TFMCI was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

- Pharmacokinetics : A pharmacokinetic study involving Wistar rats demonstrated that TFMCI undergoes rapid biotransformation, yielding metabolites that retain some biological activity. Blood samples collected at various intervals post-administration revealed significant plasma concentrations of active metabolites .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 4-(Trifluoromethyl)-1H-imidazole | High | Antimicrobial | 32 |

| 2-Phenyl-4-(trifluoromethyl)-1H-imidazole | Moderate | Antimicrobial | 64 |

| Prochloraz (fungicide) | Low | Antifungal | 16 |

The table above illustrates the comparative efficacy of TFMCI against structurally similar compounds, highlighting its competitive antimicrobial properties.

Research Findings

Recent studies have focused on the modification of TFMCI to enhance its biological profile. For example, the introduction of various substituents on the imidazole ring has shown to improve both solubility and potency against resistant strains of bacteria . Furthermore, ongoing research aims to explore the potential anti-inflammatory and anticancer properties of TFMCI derivatives.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3/c6-5(7,8)4-3(1-9)10-2-11-4/h2H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMARNLNIJSDAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.